MET Kinase Inhibitory Activity: Class-Level Inference Without Compound-Specific Confirmation
The Sanofi patent family (US 8,912,218) establishes that alkylthiazole carbamates with the general formula encompassing this compound are MET kinase inhibitors . However, no quantitative IC₅₀, Kd, or cellular target engagement data have been published for this specific compound. While structurally analogous compounds within the same patent demonstrate MET inhibitory activity, extrapolation to CAS 946284-64-6 without direct empirical confirmation carries significant uncertainty.
| Evidence Dimension | MET kinase inhibition |
|---|---|
| Target Compound Data | Not disclosed in public domain |
| Comparator Or Baseline | Closest patent analogs: no published comparative data available |
| Quantified Difference | Cannot be calculated without compound-specific data |
| Conditions | Biochemical kinase assay context not specified for this compound |
Why This Matters
Without MET IC₅₀ data, the compound cannot be meaningfully differentiated from other alkylthiazole carbamates or established MET inhibitors for kinase-targeted applications.
- [1] Abouabdellah A, Görlitzer J, Hamley P, Ravet A. Alkylthiazol carbamate derivatives, preparation thereof and therapeutic use thereof. US Patent 8,912,218 B2. December 16, 2014. Assignee: Sanofi. View Source
